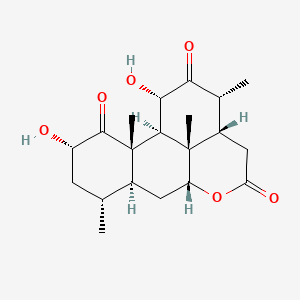
Amarolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amarolide is a biochemical.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Amarolide has shown significant potential in agricultural practices, particularly as a plant growth regulator and insecticide. Research indicates that extracts containing this compound exhibit strong inhibitory effects on plant germination and growth, making them candidates for environmentally safe pest management strategies.
Plant Growth Regulation
- Mechanism : this compound acts as a growth inhibitor, affecting seed germination and plant development. It has been shown to inhibit the growth of various species, including alfalfa (Medicago sativa) and Brassica juncea.
- Case Study : In laboratory bioassays, extracts from Ailanthus altissima demonstrated a dose-dependent growth inhibitory effect on alfalfa seedlings. The methylene chloride soluble fraction of the extract was particularly effective, indicating that this compound could be utilized in developing natural herbicides .
Insecticidal Activity
- Mechanism : this compound exhibits insecticidal properties against specific pests. Its efficacy is attributed to its ability to disrupt normal physiological processes in insects.
- Case Study : Experimental results showed that this compound-infused extracts caused significant mortality rates in yellow fever mosquito larvae (Aedes aegypti), suggesting its potential as a natural insecticide .
Medical Applications
The medical applications of this compound are primarily linked to its anti-inflammatory and immunomodulatory properties. Research has indicated that compounds similar to this compound can modulate immune responses and exhibit therapeutic effects in chronic inflammatory conditions.
Immunomodulation
- Mechanism : this compound influences the expression of adhesion molecules and cytokines, thereby modulating inflammatory responses.
- Case Study : In studies involving chronic respiratory diseases, compounds related to this compound have been shown to decrease the expression of pro-inflammatory cytokines and improve clinical outcomes in patients with conditions such as diffuse panbronchiolitis .
Antimicrobial Activity
- Mechanism : As part of the macrolide family, this compound may possess antimicrobial properties that inhibit bacterial protein synthesis.
- Case Study : Research on macrolides indicates that they can effectively target bacterial infections while also exerting immunomodulatory effects. This dual action supports their use in treating chronic infections and inflammatory diseases .
Ecological Research
This compound's role in ecological studies is emerging, particularly concerning its effects on animal behavior and dietary preferences among herbivores.
Behavioral Studies
- Mechanism : this compound may serve as a chemical defense mechanism for plants, deterring herbivores through unpalatability.
- Case Study : Experiments demonstrated that birds showed aversion to seeds treated with this compound extracts, indicating its potential use in understanding plant-animal interactions and developing strategies for pest deterrence .
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Agricultural | Growth inhibition | Significant reduction in germination rates of alfalfa; potential natural herbicide candidate |
| Insecticidal activity | High mortality rates observed in mosquito larvae; effective against agricultural pests | |
| Medical | Immunomodulation | Decreased pro-inflammatory cytokines; beneficial effects in chronic respiratory diseases |
| Antimicrobial activity | Inhibits bacterial protein synthesis; potential treatment for chronic infections | |
| Ecological Research | Chemical defense | Deterrent effects on herbivores; implications for plant-animal interactions |
Eigenschaften
CAS-Nummer |
29913-86-8 |
|---|---|
Molekularformel |
C20H28O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione |
InChI |
InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8-13,16-17,21,24H,5-7H2,1-4H3/t8-,9-,10+,11+,12+,13-,16-,17+,19-,20+/m1/s1 |
InChI-Schlüssel |
UNWAHVGSROASNT-HXNJGWPRSA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)O)C)C)O |
Kanonische SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amarolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















